

MG149: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MG149	
Cat. No.:	B15607072	Get Quote

Abstract

MG149 is a potent and selective small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and MOF (KAT8). By competitively binding to the acetyl-CoA binding site, MG149 modulates a variety of cellular processes, including DNA damage repair, gene transcription, and mitochondrial quality control. Its activity impacts several key signaling pathways, such as the PINK1/Parkin, p53, and NF-κB pathways, making it a valuable tool for studying cellular acetylation and a potential therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of MG149, including detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.

Chemical Structure and Properties

MG149, also known as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid, is a synthetic anacardic acid analog. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C22H28O3	[1]
Molecular Weight	340.46 g/mol	[1][2]
CAS Number	1243583-85-8	[1][3]
Appearance	White to off-white solid	
SMILES	CCCCCCC1=CC=C(C=C1)C CC2=CC=C(C(O)=O)C(O)=C2	[1]
Solubility	DMSO: ≥ 68 mg/mL (199.72 mM) Ethanol: 63 mg/mL (185.04 mM) DMF: 30 mg/mL	[1][2][4]

Mechanism of Action

MG149 is a selective inhibitor of the histone acetyltransferases Tip60 and MOF, which are members of the MYST family.[4][5] Enzyme kinetics studies have shown that **MG149** is competitive with respect to acetyl-CoA and non-competitive with the histone substrate.[5] This indicates that **MG149** binds to the acetyl-CoA binding pocket of the enzyme, thereby preventing the transfer of an acetyl group to the histone substrate.

The inhibitory activity of **MG149** is selective for Tip60 and MOF over other HATs such as p300 and PCAF.[5] This selectivity makes **MG149** a valuable tool for dissecting the specific roles of Tip60 and MOF in cellular processes.

Quantitative Data

The inhibitory potency of **MG149** against various histone acetyltransferases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.



Target Enzyme	IC50 Value (μM)	Reference
Tip60 (KAT5)	74	[4][5]
MOF (KAT8)	47	[4][5]
p300	> 200	[5]
PCAF	> 200	[5]

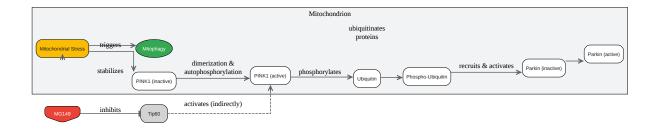
Signaling Pathways

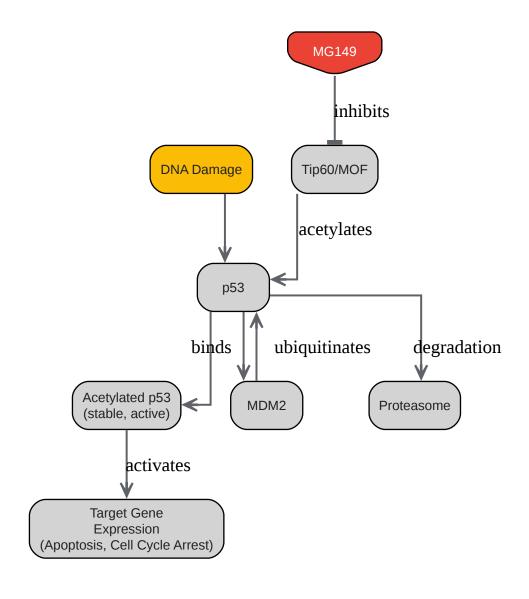
MG149 has been shown to modulate several critical signaling pathways, primarily through its inhibition of Tip60 and MOF.

PINK1/Parkin Pathway and Mitophagy

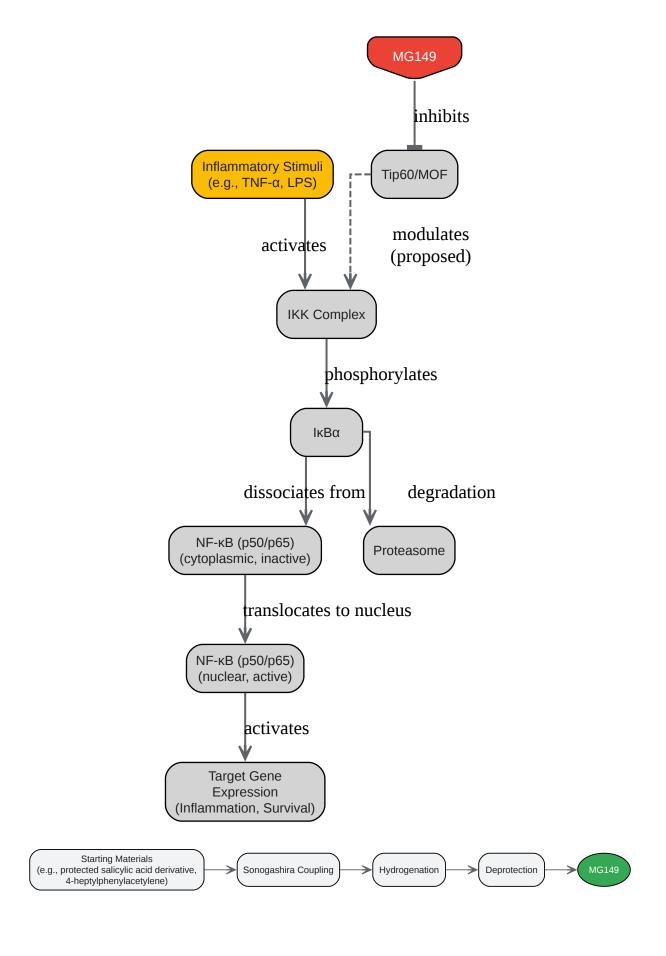
MG149 can induce mitochondrial depolarization and promote PINK1-dependent mitochondrial clearance (mitophagy).[5] By inhibiting Tip60, **MG149** indirectly blocks PINK1 kinase activity, leading to the accumulation of PINK1 on the outer mitochondrial membrane and the subsequent recruitment of Parkin to initiate mitophagy.[5]



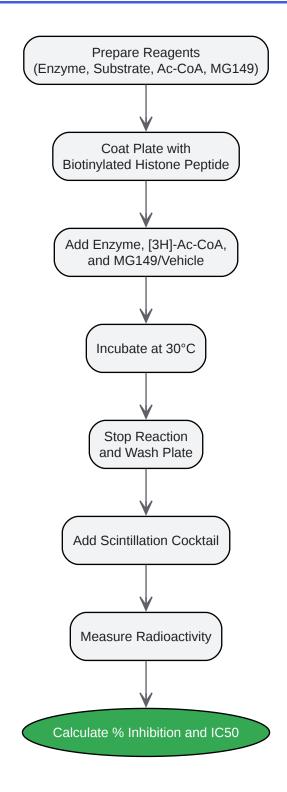












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- To cite this document: BenchChem. [MG149: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607072#mg149-chemical-structure-and-properties]

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